4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 2034291-18-2
VCID: VC7214492
InChI: InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3
SMILES: CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Molecular Formula: C20H23ClN2O4
Molecular Weight: 390.86

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

CAS No.: 2034291-18-2

VCID: VC7214492

Molecular Formula: C20H23ClN2O4

Molecular Weight: 390.86

* For research use only. Not for human or veterinary use.

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one - 2034291-18-2

Description

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic chemical compound with potential applications in pharmaceuticals and chemical research. This compound features a complex molecular structure that integrates a piperidine ring, a pyridine derivative, and a benzoyl group. Its design suggests potential bioactivity, particularly in therapeutic contexts.

Synthesis

The synthesis of this compound involves multi-step organic reactions:

  • Formation of the piperidine intermediate: A chlorinated benzoyl chloride reacts with a piperidine derivative under basic conditions.

  • Coupling with pyridinone: The intermediate is then coupled with a hydroxylated pyridinone derivative via an etherification reaction.

These steps require controlled conditions to ensure high yield and purity.

Analytical Data

5.1 Spectroscopic Characterization
Common techniques used for structural confirmation include:

  • NMR Spectroscopy: Provides detailed information about the hydrogen and carbon environments.

    • Example: Peaks for methoxy (-OCH3), aromatic protons, and piperidine hydrogens.

  • Mass Spectrometry (MS): Confirms molecular weight.

    • Example: Molecular ion peak at m/z = 348 (corresponding to C18H21ClN2O3).

5.2 Crystallography
Single-crystal X-ray diffraction can be employed to determine the precise three-dimensional structure.

Comparative Analysis with Related Compounds

FeatureTarget CompoundRelated Compounds
Molecular Weight348.83 g/molVaries (e.g., 424.9 g/mol for similar pyridazinones )
Functional GroupsPiperidine, pyridinone, benzoylSimilar groups in pyridazinones or pyrazoles
Biological TargetsEnzymes involved in metabolic or inflammatory pathwaysComparable mechanisms in CNS or metabolic drugs
Synthesis ComplexityMulti-step synthesis requiring controlled conditionsComparable or simpler depending on substituents

Limitations and Future Directions

7.1 Challenges

  • Limited availability of specific biological data.

  • Potential toxicity due to the presence of halogenated groups.

7.2 Research Opportunities
Future studies should focus on:

  • Pharmacokinetics and pharmacodynamics: To understand absorption, distribution, metabolism, and excretion profiles.

  • Structure-activity relationship (SAR): To optimize bioactivity by modifying substituents.

  • In vivo studies: To evaluate therapeutic potential against specific diseases.

CAS No. 2034291-18-2
Product Name 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Molecular Formula C20H23ClN2O4
Molecular Weight 390.86
IUPAC Name 4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Standard InChI InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3
Standard InChIKey DTEVZAYQOYXKST-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Solubility not available
PubChem Compound 119099988
Last Modified Aug 19 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator